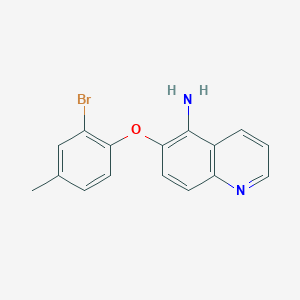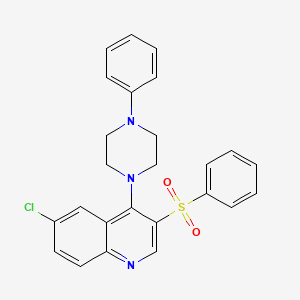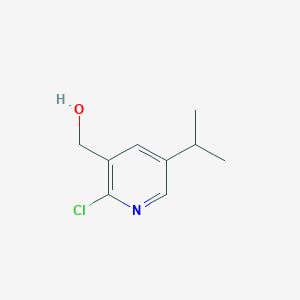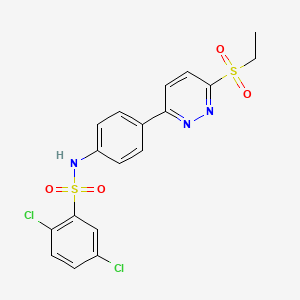![molecular formula C23H25N3O3 B2928510 5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 1798633-90-5](/img/structure/B2928510.png)
5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a pyrrolidinyl group, and a 1,2,4-oxadiazole group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a significant feature . The ethoxyphenyl and methylphenyl groups are aromatic rings attached to the molecule, which could influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the oxadiazole group might participate in nucleophilic substitution reactions, while the pyrrolidine ring might undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .Scientific Research Applications
Computational and Pharmacological Potential
Research has been conducted on 1,3,4-oxadiazole and pyrazole novel derivatives for their computational and pharmacological potential, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds have shown binding and moderate inhibitory effects in various assays, indicating potential therapeutic applications (Faheem, 2018).
Organic Light-Emitting Diodes (OLEDs)
The synthesis and structure of bis(1,3,4-oxadiazole) systems have been explored for their application in organic light-emitting diodes (OLEDs), demonstrating the material's potential as an efficient hole-blocking layer in these devices. This research highlights the compound's relevance in the development of high-performance OLEDs (Wang et al., 2001).
Antimicrobial Activity
Novel derivatives containing the 1,3,4-oxadiazole moiety have been synthesized and found to exhibit strong antimicrobial activity, indicating their potential use in addressing microbial resistance issues. This exploration suggests a promising avenue for developing new antimicrobial agents (Krolenko et al., 2016).
Corrosion Inhibition
The inhibitive properties of 1,3,4-oxadiazole derivatives on corrosion and biocorrosion controls in brass within simulated cooling water systems have been investigated. Such studies underscore the potential of these compounds in industrial applications, particularly in extending the life of metal components by preventing corrosion (Rochdi et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-3-28-19-12-8-17(9-13-19)15-21(27)26-14-4-5-20(26)23-24-22(25-29-23)18-10-6-16(2)7-11-18/h6-13,20H,3-5,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSRPOFANFJBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCCC2C3=NC(=NO3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2928428.png)




![4-(3,5-Dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2928433.png)
![3-(2-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928434.png)




![2-Cyclopropyl-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2928445.png)
![{4-[(Propan-2-yloxy)methyl]phenyl}methanamine](/img/structure/B2928446.png)
